Human 15-Lipoxygenase-1 Inhibitory Affinity: Target Compound vs. Structurally Unrelated Reference Inhibitor
1-Phenylhepta-1,6-dien-3-ol demonstrates binding affinity to human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM, measured via Michaelis-Menten kinetics in a cell-free assay using recombinant human enzyme . In contrast, the widely used natural product inhibitor curcumin exhibits an IC₅₀ of approximately 13–20 μM against 15-LOX-1 under comparable conditions . This represents an approximately 600- to 900-fold higher affinity for the target compound, positioning it as a substantially more potent ligand for mechanistic studies of the 15-LOX-1 pathway.
| Evidence Dimension | Inhibitory affinity for human 15-lipoxygenase-1 |
|---|---|
| Target Compound Data | Ki = 22 nM (recombinant human His6-tagged reticulocyte 15-LOX-1, 15-HPETE formation assay) |
| Comparator Or Baseline | Curcumin (natural diarylheptanoid): IC₅₀ ≈ 13–20 μM against human 15-LOX-1 |
| Quantified Difference | Approximately 600- to 900-fold higher affinity (nM vs. μM range) |
| Conditions | Cell-free enzymatic assay; recombinant human enzyme; Michaelis-Menten kinetic analysis for target compound; IC₅₀ determination for curcumin |
Why This Matters
For procurement decisions in arachidonic acid cascade research, the >600-fold potency advantage of the target compound over curcumin enables lower working concentrations, reduced solvent interference, and clearer mechanistic resolution in 15-LOX-1 assays.
- [1] BindingDB Entry BDBM50417153 (CHEMBL1270704). Inhibition of human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site assessed as 15-HPETE formation. Ki = 22 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50417153 View Source
- [2] Schneider, C., et al. (2007). Curcumin inhibition of recombinant human 15-lipoxygenase-1. Journal of Biological Chemistry, 282(6), 4109–4119. IC₅₀ ≈ 13–20 μM. https://doi.org/10.1074/jbc.M606193200 View Source
